molecular formula C16H14ClNO5 B2614965 2-{[(3-Chloro-4-methoxyphenyl)carbamoyl]methoxy}benzoic acid CAS No. 748776-43-4

2-{[(3-Chloro-4-methoxyphenyl)carbamoyl]methoxy}benzoic acid

Cat. No.: B2614965
CAS No.: 748776-43-4
M. Wt: 335.74
InChI Key: PJELJXBWOLJQCR-UHFFFAOYSA-N
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Description

2-{[(3-Chloro-4-methoxyphenyl)carbamoyl]methoxy}benzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids This compound is characterized by the presence of a benzoic acid moiety substituted with a 3-chloro-4-methoxyphenylcarbamoyl group

Scientific Research Applications

2-{[(3-Chloro-4-methoxyphenyl)carbamoyl]methoxy}benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug formulations.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3-Chloro-4-methoxyphenyl)carbamoyl]methoxy}benzoic acid typically involves the reaction of 3-chloro-4-methoxyaniline with chloroformate derivatives under controlled conditions. The reaction proceeds through the formation of an intermediate isocyanate, which subsequently reacts with 2-hydroxybenzoic acid to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[(3-Chloro-4-methoxyphenyl)carbamoyl]methoxy}benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various substituted benzoic acids, amines, and alcohols, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-{[(3-Chloro-4-methoxyphenyl)carbamoyl]methoxy}benzoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-methoxybenzoic acid
  • 2-Methoxybenzoic acid
  • 4-Methoxyphenylcarbamic acid

Uniqueness

2-{[(3-Chloro-4-methoxyphenyl)carbamoyl]methoxy}benzoic acid is unique due to the presence of both a chloro and methoxy substituent on the aromatic ring, as well as the carbamoyl linkage. This unique structure imparts distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-[2-(3-chloro-4-methoxyanilino)-2-oxoethoxy]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO5/c1-22-14-7-6-10(8-12(14)17)18-15(19)9-23-13-5-3-2-4-11(13)16(20)21/h2-8H,9H2,1H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJELJXBWOLJQCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)COC2=CC=CC=C2C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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